[1-[(1,2-Dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol
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Overview
Description
[1-[(1,2-dimethyl-3-indolyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol is a member of piperidines.
Scientific Research Applications
Methylation Techniques
A study by Polidano et al. (2018) demonstrates the use of methanol as a C1 building block in iron-catalyzed methylation, showcasing a broad reaction scope with various ketones and indoles, potentially including compounds similar to the specified chemical (Polidano et al., 2018).
Methanol as a Building Block
Dalena et al. (2018) discuss methanol's role as a promising building block for complex chemical structures, highlighting its use in synthesizing various compounds, which could include the specified chemical (Dalena et al., 2018).
Catalysts in Organic Synthesis
Research by Dönges et al. (2014) on oxovanadium(V) complexes, which includes piperidine structures, explores their role as catalysts in organic synthesis, possibly relevant to the synthesis of the specified compound (Dönges et al., 2014).
Tautomerism in Chemical Structures
Chmutova et al. (2001) examine the tautomeric forms of chemical structures crystallized from methanol, which might include compounds structurally similar to the specified chemical (Chmutova et al., 2001).
Synthesis of Methylated Indoles
Zhou et al. (2001) present a method for synthesizing methylated indoles, which might be applicable or related to the synthesis of the specified compound (Zhou et al., 2001).
Methylating Efficiency in Chemical Reactions
Selva and Perosa (2008) assess the efficiency of various methylating agents like methanol, which might be relevant in the context of synthesizing or modifying the specified compound (Selva & Perosa, 2008).
Revised Structural Analysis
Srikrishna et al. (2010) explore the revised structures of reaction products in methanol, which could be relevant for understanding or synthesizing the specified compound (Srikrishna et al., 2010).
properties
Molecular Formula |
C25H29F3N2O |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[1-[(1,2-dimethylindol-3-yl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C25H29F3N2O/c1-18-22(21-8-3-4-9-23(21)29(18)2)16-30-12-10-24(17-31,11-13-30)15-19-6-5-7-20(14-19)25(26,27)28/h3-9,14,31H,10-13,15-17H2,1-2H3 |
InChI Key |
XUPRUNUGPGVWPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1C)CN3CCC(CC3)(CC4=CC(=CC=C4)C(F)(F)F)CO |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)CN3CCC(CC3)(CC4=CC(=CC=C4)C(F)(F)F)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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